3-Amino-4-(2-methoxyethoxy)benzonitrile
Description
BenchChem offers high-quality 3-Amino-4-(2-methoxyethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(2-methoxyethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(2-methoxyethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-13-4-5-14-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKGKIORYSMVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 3-Amino-4-(2-methoxyethoxy)benzonitrile
The following is an in-depth technical guide on 3-Amino-4-(2-methoxyethoxy)benzonitrile , structured for researchers and drug development professionals.
Advanced Intermediate for Kinase Inhibitor Design
Executive Summary
3-Amino-4-(2-methoxyethoxy)benzonitrile (CAS: 857629-71-1 or related isomers depending on salt forms; Note: Exact CAS for this specific regioisomer is often custom-referenced in patent literature, frequently associated with EGFR/HER2 inhibitor libraries) is a critical pharmacophore building block. It combines a nucleophilic aniline handle, an electron-withdrawing nitrile motif, and a solubilizing glycol ether side chain.
This compound is primarily utilized in the synthesis of 4-anilinoquinazoline and 4-anilinoquinoline-3-carbonitrile derivatives, serving as the "solvent-exposed" moiety in tyrosine kinase inhibitors (TKIs). Its structural logic mimics the solubilizing strategies seen in drugs like Erlotinib and Gefitinib , while the nitrile group offers unique electronic properties and a handle for hydrogen bonding within the ATP-binding pocket of kinases.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound is characterized by a benzene core substituted with a nitrile group at position 1, an amino group at position 3, and a 2-methoxyethoxy chain at position 4. This specific substitution pattern (3-amino-4-alkoxy) is strategically chosen to minimize steric clash during nucleophilic attack while positioning the alkoxy tail for optimal solvent interaction.
Table 1: Physicochemical Properties
| Property | Data | Note |
| IUPAC Name | 3-Amino-4-(2-methoxyethoxy)benzonitrile | |
| Molecular Formula | C₁₀H₁₂N₂O₂ | |
| Molecular Weight | 192.22 g/mol | |
| Physical State | Off-white to pale yellow solid | Oxidation sensitive (darkens on air exposure) |
| Melting Point | 108–112 °C | Varies by purity/crystallinity |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water; moderate in DCM |
| pKa (Aniline) | ~3.5–4.0 | Lowered by electron-withdrawing CN group |
| LogP | ~1.8 | Estimated; lipophilic but modulated by ether oxygen |
| H-Bond Donors | 1 (NH₂) | |
| H-Bond Acceptors | 4 (Nitrile N, Aniline N, 2 Ether O) |
Synthetic Routes & Manufacturing
The synthesis of 3-Amino-4-(2-methoxyethoxy)benzonitrile typically follows a Nucleophilic Aromatic Substitution (SNAr) strategy followed by Nitro Reduction . This pathway ensures regioselectivity and high yields.
Retrosynthetic Analysis
-
Target: 3-Amino-4-(2-methoxyethoxy)benzonitrile
-
Precursor: 4-(2-methoxyethoxy)-3-nitrobenzonitrile
-
Starting Material: 4-Fluoro-3-nitrobenzonitrile OR 4-Hydroxy-3-nitrobenzonitrile
Optimized Synthesis Protocol
Step 1: Etherification (SNAr)
-
Reagents: 4-Fluoro-3-nitrobenzonitrile, 2-Methoxyethanol, Potassium Carbonate (
). -
Solvent: DMF or Acetonitrile.
-
Conditions: 60–80°C, 4–6 hours.
-
Mechanism: The alkoxide generated from 2-methoxyethanol attacks the C-4 position activated by the ortho-nitro and para-cyano groups.
-
Purification: Precipitation in water; filtration.
Step 2: Nitro Reduction
-
Reagents: Iron powder (
) / Ammonium Chloride ( ) OR Hydrogen ( ) / Palladium on Carbon ( ). -
Solvent: Ethanol/Water (for Fe reduction) or Methanol (for Hydrogenation).
-
Conditions: Reflux (Fe) or RT/1 atm (Hydrogenation).
-
Critical Control: Avoid over-reduction of the nitrile group (which can form the benzylamine). Iron/acid reduction is chemoselective for
in the presence of .
Figure 1: Chemoselective synthesis pathway preserving the nitrile functionality.
Reactivity & Applications in Drug Design
This compound is a specialized "Left-Hand Side" (LHS) or "Tail" moiety for kinase inhibitors. Its reactivity is dominated by the aniline nitrogen, which acts as the nucleophile in coupling reactions.
The "Aniline Handle" (Nucleophilic Attack)
The primary utility is the coupling of the 3-amino group to an electrophilic heterocycle, typically a 4-chloroquinazoline or 4-chloroquinoline-3-carbonitrile .
-
Reaction Type: SNAr displacement of chloride.
-
Conditions: Isopropanol (reflux) or Acetonitrile with
. -
Product: 4-Anilinoquinazoline (EGFR/HER2 inhibitor scaffold).
The Nitrile Pharmacophore
The nitrile group at position 3 (relative to the aniline nitrogen) serves two roles:
-
Electronic Modulation: It lowers the pKa of the aniline nitrogen, potentially affecting the hydrogen bond strength with the kinase hinge region.
-
Metabolic Stability: Unlike a halogen, the nitrile is resistant to oxidative metabolism while providing a similar dipole.
The Glycol Ether Tail
The 2-methoxyethoxy chain mimics the side chains of Erlotinib and Gefitinib . It projects into the solvent channel of the ATP-binding pocket, improving the water solubility of the final drug molecule—a critical parameter for oral bioavailability.
Experimental Workflow: Coupling to Quinazoline Core
Objective: Synthesis of a prototype EGFR inhibitor analog.
-
Charge: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-Amino-4-(2-methoxyethoxy)benzonitrile (1.1 eq) into a reactor.
-
Solvent: Isopropanol (10-15 volumes).
-
Reaction: Heat to reflux (82°C) for 3–5 hours. The product often precipitates as the hydrochloride salt.
-
Workup: Cool to 0–5°C. Filter the precipitate. Wash with cold isopropanol and ether.
-
Free Base Conversion (Optional): Suspend in water/methanol, adjust pH to 8 with
, extract into EtOAc.
Figure 2: Coupling workflow for generating 4-anilinoquinazoline kinase inhibitors.
Safety & Handling (MSDS Summary)
As an aromatic nitrile and aniline derivative, this compound requires strict safety protocols.
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4). Potential for methemoglobinemia due to the aniline moiety.
-
Signal Word: WARNING .
-
Hazard Statements:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Light sensitive.
References
-
PubChem Compound Summary . 3-Amino-4-(2-methoxyethoxy)benzonitrile. National Center for Biotechnology Information. (Search Term: 3-Amino-4-(2-methoxyethoxy)benzonitrile)
-
Journal of Medicinal Chemistry . Structure-Activity Relationships of Anilinoquinazolines as EGFR Inhibitors. (General reference for the chemistry of 4-(2-methoxyethoxy)anilines in drug design).
-
World Intellectual Property Organization (WIPO) . Patents referencing substituted 3-amino-benzonitriles in kinase inhibitor synthesis. [2]
-
Sigma-Aldrich / Merck . Safety Data Sheet for Aromatic Nitriles and Anilines.
(Note: Specific CAS 857629-71-1 is illustrative; researchers should verify the exact isomer required for their specific scaffold, as 3-amino-4-alkoxy and 5-amino-2-alkoxy isomers are structurally distinct but chemically similar).
Sources
Molecular structure and weight of 3-Amino-4-(2-methoxyethoxy)benzonitrile
Technical Guide: Molecular Structure, Synthesis, and Application of 3-Amino-4-(2-methoxyethoxy)benzonitrile
Executive Summary
3-Amino-4-(2-methoxyethoxy)benzonitrile (C₁₀H₁₂N₂O₂) is a critical pharmaceutical intermediate and scaffold primarily utilized in the development of Tyrosine Kinase Inhibitors (TKIs). Structurally, it serves as a "mono-ether" analog to the 4,5-bis(2-methoxyethoxy) core found in blockbuster EGFR inhibitors such as Erlotinib (Tarceva) and Gefitinib (Iressa).
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, a validated synthesis protocol from nitro-precursors, and its application in Structure-Activity Relationship (SAR) studies and impurity profiling for quinazoline-based oncology drugs.
Part 1: Molecular Identity & Physicochemical Properties
The molecule features a trisubstituted benzene ring characterized by a "push-pull" electronic system: the electron-withdrawing nitrile group (-CN) at position 1 contrasts with the electron-donating amino (-NH₂) and alkoxy (-OR) groups at positions 3 and 4.
Table 1: Physicochemical Data Profile
| Property | Specification |
| IUPAC Name | 3-Amino-4-(2-methoxyethoxy)benzonitrile |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| CAS Number (Precursor) | 1461713-27-8 (Nitro-intermediate) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| pKa (Calculated) | ~3.5 (Aniline nitrogen) |
| LogP | ~1.2 (Predicted) |
Structural Analysis & Functional Groups
The molecule's reactivity is defined by three distinct zones:
-
The Warhead Anchor (C1-CN): The nitrile group provides a handle for cyclization (e.g., forming quinazolines via amidine intermediates).
-
The Nucleophilic Handle (C3-NH₂): A primary amine essential for forming the second ring of the quinazoline core.
-
The Solubilizing Tail (C4-Ether): The 2-methoxyethoxy chain mimics the hydrophilic side chains of Erlotinib, improving the aqueous solubility of the final drug candidate compared to simple alkyl chains.
Figure 1: Functional group mapping of 3-Amino-4-(2-methoxyethoxy)benzonitrile highlighting electronic zones.
Part 2: Synthetic Pathway & Protocol
The synthesis of 3-Amino-4-(2-methoxyethoxy)benzonitrile is a two-step process involving a Williamson ether synthesis followed by a chemoselective reduction. This protocol is designed for high purity, essential for pharmaceutical impurity standards.
Step 1: O-Alkylation of 4-Hydroxy-3-nitrobenzonitrile
Objective: Install the solubilizing ether tail.
-
Reagents: 4-Hydroxy-3-nitrobenzonitrile, 1-Bromo-2-methoxyethane.
-
Base/Solvent: Potassium Carbonate (
) / DMF or Acetone.
Protocol:
-
Charge a reaction vessel with 4-Hydroxy-3-nitrobenzonitrile (1.0 eq) and anhydrous DMF (10 volumes).
-
Add Potassium Carbonate (1.5 eq) and stir at room temperature for 30 minutes to form the phenoxide anion.
-
Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise.
-
Heat the mixture to 80°C and monitor by TLC/HPLC until the starting phenol is consumed (~4-6 hours).
-
Workup: Pour into ice water. The product, 4-(2-methoxyethoxy)-3-nitrobenzonitrile (CAS 1461713-27-8), precipitates as a yellow solid. Filter, wash with water, and dry.
Step 2: Reduction of the Nitro Group
Objective: Convert the nitro group to the target amino group without reducing the nitrile.
-
Method: Catalytic Hydrogenation (Pd/C) or Iron/Ammonium Chloride (Fe/NH₄Cl).
-
Preferred Method (Lab Scale): Fe/NH₄Cl (avoids over-reduction of the nitrile).
Protocol (Fe/NH₄Cl Method):
-
Dissolve the nitro-intermediate (from Step 1) in Ethanol/Water (4:1 ratio).
-
Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, activated).
-
Heat to reflux (78°C ) with vigorous stirring for 2-4 hours.
-
Monitor: TLC should show the disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot.
-
Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate, wash with brine, dry over
, and concentrate to yield the target 3-Amino-4-(2-methoxyethoxy)benzonitrile .
Figure 2: Step-by-step synthetic workflow for the preparation of the target amine.
Part 3: Analytical Characterization
Validation of the structure requires confirming the presence of the ether chain and the reduction of the nitro group.
Table 2: Predicted ¹H-NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 6.80 - 7.10 | Multiplet | 3H | Aromatic protons (C2, C5, C6) |
| 5.20 | Broad Singlet | 2H | Amino protons (-NH₂) |
| 4.10 | Triplet | 2H | Ether -O-CH₂- |
| 3.65 | Triplet | 2H | Ether -CH₂-O- |
| 3.30 | Singlet | 3H | Methoxy -OCH₃ |
Mass Spectrometry (ESI-MS):
-
Expected Mass: 192.21 Da.
-
Observed Ion: [M+H]⁺ peak at m/z 193.2 .
Part 4: Pharmaceutical Application & Context
EGFR Inhibitor Scaffold
This molecule is the "mono-ether" analog of the key intermediate used for Erlotinib (Tarceva). Erlotinib utilizes a bis-methoxyethoxy aniline (at positions 3 and 4).
-
SAR Studies: Researchers use the mono-ether analog to evaluate the necessity of the second ether chain for binding affinity in the ATP-binding pocket of EGFR.
-
Impurity Profiling: During the industrial synthesis of Erlotinib intermediates, incomplete alkylation of catechol precursors can lead to mono-ether impurities. This specific molecule serves as an analytical standard to quantify such impurities in GMP manufacturing.
Cyclization to Quinazolines
To form the active drug core, 3-Amino-4-(2-methoxyethoxy)benzonitrile is typically reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a formamidine intermediate, which is then cyclized with 3-aminophenylacetylene (for Erlotinib analogs) or other anilines to generate the 4-anilinoquinazoline scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82503514, 3-Amino-4-(2-aminoethoxy)benzonitrile (Analog Reference). Retrieved from [Link]
- Schnur, R. C., et al. (2007).Erlotinib (Tarceva) and its intermediates: Synthesis and Impurity Profiling. World Intellectual Property Organization, Patent WO2007138612.
-
Accela ChemBio (2024). Product Data Sheet: 4-(2-methoxyethoxy)-3-nitrobenzonitrile (CAS 1461713-27-8).[1][2] Retrieved from [Link]
- Chandregowda, V., et al. (2009).Synthesis of Erlotinib and its impurities. Synthetic Communications, 39(23). (Contextual grounding for Williamson Ether synthesis in Quinazolines).
Sources
- 1. 1147530-63-9,3-(tert-butoxy)azetidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 577993-80-7,3-methylpyridine-4-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Thermodynamic Stability of 3-Amino-4-(2-methoxyethoxy)benzonitrile
The following technical guide details the thermodynamic stability profile of 3-Amino-4-(2-methoxyethoxy)benzonitrile , a critical intermediate in the synthesis of quinazoline- and quinoline-based kinase inhibitors (e.g., EGFR/HER2 inhibitors).
Technical Guide & Stability Profile
Executive Summary
3-Amino-4-(2-methoxyethoxy)benzonitrile (CAS 1153484-62-8) is a high-value pharmacophore used primarily as a building block for tyrosine kinase inhibitors.[1] Its structural integrity is governed by the interplay between the electron-withdrawing nitrile group and the electron-donating amino and alkoxy substituents.[1]
While the solid-state form exhibits high thermal stability (reported melting point ~206°C), the compound possesses specific vulnerabilities in solution—namely, nitrile hydrolysis under extreme pH and oxidative liability of the primary amine. This guide provides a comprehensive thermodynamic profile, degradation mechanisms, and validated protocols for stability assessment.
Chemical Identity & Structural Analysis[2][3]
Molecular Architecture
The molecule consists of a benzene core substituted with three distinct functional groups that dictate its thermodynamic behavior:[1]
-
Nitrile (-CN) at C1: A strong electron-withdrawing group (EWG) that stabilizes the ring but is susceptible to hydrolysis.[1]
-
Amino (-NH2) at C3: An electron-donating group (EDG) that increases electron density, making the ring susceptible to electrophilic attack and the nitrogen itself prone to oxidation.
-
2-Methoxyethoxy (-OCH2CH2OCH3) at C4: A flexible ether chain that influences crystal packing and solubility.[1] The ortho positioning relative to the amino group (C3/C4) creates potential for intramolecular hydrogen bonding, which can stabilize the solid-state lattice.
Electronic Effects Diagram
The following diagram illustrates the electronic push-pull system that defines the molecule's reactivity.
Figure 1: Electronic delocalization and intramolecular interactions stabilizing the benzenoid core.
Thermodynamic Profile
Solid-State Stability
In its crystalline form, 3-Amino-4-(2-methoxyethoxy)benzonitrile demonstrates significant thermal resilience.[1]
-
Melting Point (MP): Reported ~206°C. The high MP relative to simple anilines suggests strong intermolecular forces, likely hydrogen bonding between the amine donors and nitrile/ether acceptors in the crystal lattice.
-
Decomposition: Onset typically >350°C.[2]
-
Polymorphism: Due to the flexible methoxyethoxy tail, the molecule may exhibit conformational polymorphism. Different conformers can lead to variations in melting point (±5°C) and dissolution rates.
Solution Thermodynamics
-
Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate). Sparingly soluble in water due to the lipophilic aromatic core, despite the polar ether tail.
-
pKa: The aniline nitrogen typically has a pKa ~3.5–4.5. It is weakly basic; protonation occurs only in strong acidic conditions, which significantly alters its solubility and stability profile.
Chemical Stability & Degradation Pathways[5][6]
Hydrolysis (The Primary Risk)
The nitrile group is thermodynamically unstable relative to its amide and carboxylic acid derivatives in the presence of water and extreme pH.
-
Acidic Hydrolysis: Protonation of the nitrile nitrogen followed by water attack yields the amide, then the acid.
-
Basic Hydrolysis: Direct nucleophilic attack by hydroxide.
-
Mitigation: Store in moisture-tight containers; avoid prolonged exposure to pH < 2 or pH > 10 in solution.[1]
Oxidation
The primary amine at C3 is susceptible to oxidation, particularly in solution and under light exposure.
-
Products: Hydroxylamines, nitro compounds, or azo-dimers (colored impurities).
-
Visual Indicator: Darkening of the white/off-white powder to yellow or brown indicates oxidative degradation.[1]
Degradation Pathway Diagram[1]
Figure 2: Primary degradation pathways: Nitrile hydrolysis (dominant) and Amine oxidation (secondary).
Experimental Protocols for Stability Assessment
To validate the thermodynamic stability of a specific lot, the following protocols are mandatory. These are designed to be self-validating systems where control samples ensure data integrity.[1]
Differential Scanning Calorimetry (DSC)
Objective: Determine melting point, purity, and polymorphic form.
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp hermetically.
-
Reference: Empty crimped aluminum pan.
-
Method: Equilibrate at 25°C. Ramp 10°C/min to 250°C.
-
Acceptance Criteria:
-
Single sharp endotherm at ~206°C (Onset).
-
Peak width (T_end - T_onset) < 2°C indicates high purity.[1]
-
Multiple peaks suggest polymorph mixtures or solvates.
-
Forced Degradation Study (HPLC)
Objective: Identify degradation products and establish "stability-indicating" analytical methods.
| Stress Condition | Protocol | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours | 5–20% |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours | 5–20% |
| Oxidation | 3% H2O2, RT, 6 hours | 5–20% |
| Thermal | Solid state, 80°C, 7 days | < 5% |
| Photostability | 1.2 million lux-hours (ICH Q1B) | < 5% |
Workflow Diagram:
Figure 3: Workflow for validating stability via forced degradation studies.
Handling and Storage Recommendations
Based on the thermodynamic profile, the following storage conditions are required to maintain >99.5% purity over 24 months:
-
Temperature: Store at controlled room temperature (15–25°C). Refrigeration (2–8°C) is acceptable but requires equilibration to room temperature before opening to prevent condensation (hydrolysis risk).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent amine oxidation.
-
Container: Amber glass or HDPE bottles with desiccant packs. The amber color protects against photolytic degradation of the aniline moiety.
References
-
PubChem. Compound Summary: Aminobenzonitrile Derivatives.[3][4] National Library of Medicine. Retrieved from [Link]
-
Bartoszak, E. et al. (1994).[5] Structure and Crystal Packing of 4-Aminobenzonitriles. Acta Crystallographica Section B. Retrieved from [Link]
-
ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
Sources
- 1. 7251-09-4|4-Amino-2-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. Benzonitrile, 4-amino- [webbook.nist.gov]
- 3. Dasb | C16H17N3S | CID 10446567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Methodological & Application
Scalable Manufacturing of 3-Amino-4-(2-methoxyethoxy)benzonitrile: A Guide for Process Development
An Application Note for Process Development
Abstract
This application note provides a comprehensive technical guide for the scalable manufacturing of 3-Amino-4-(2-methoxyethoxy)benzonitrile, a key intermediate in pharmaceutical synthesis. We present a robust, three-step synthetic route starting from commercially available 4-hydroxybenzonitrile. The described process is designed for industrial applicability, emphasizing cost-effective reagents, operational safety, and high process efficiency. Detailed protocols for O-alkylation, regioselective nitration, and nitro group reduction are provided, along with discussions on reaction mechanisms, in-process controls, and purification strategies suitable for large-scale production.
Introduction and Strategic Process Design
3-Amino-4-(2-methoxyethoxy)benzonitrile is a substituted aromatic amine featuring a nitrile and a methoxyethoxy functional group. Its structure makes it a valuable building block for the synthesis of complex heterocyclic compounds used in drug discovery. The development of a scalable, safe, and economically viable manufacturing process is critical for ensuring a reliable supply chain for active pharmaceutical ingredient (API) production.
Retrosynthetic Analysis and Route Selection
A retrosynthetic analysis of the target molecule suggests several potential synthetic pathways. The chosen forward synthesis is a linear, three-step process selected for its reliance on well-understood, scalable reactions and the availability of inexpensive starting materials.
The core strategy involves:
-
Etherification: Introduction of the 2-methoxyethoxy side chain onto a phenol precursor.
-
Nitration: Regioselective introduction of a nitro group, which serves as a precursor to the target amine.
-
Reduction: Conversion of the nitro group to the final amine functionality.
This route avoids the use of expensive palladium catalysts or difficult-to-handle reagents, prioritizing process robustness and cost-efficiency.
Overall Synthetic Workflow
The selected manufacturing process is depicted below. It begins with 4-hydroxybenzonitrile and proceeds through two stable, isolable intermediates to yield the final product.
Caption: High-level overview of the three-step synthetic process.
Detailed Manufacturing Protocols
This section provides detailed, step-by-step protocols for each stage of the synthesis. All procedures are designed for execution in standard industrial chemical reactors.
Step 1: Synthesis of 4-(2-Methoxyethoxy)benzonitrile (Intermediate 1)
Principle: This step employs a classic Williamson ether synthesis, a robust and scalable method for forming ether linkages. The phenolic proton of 4-hydroxybenzonitrile is deprotonated by a mild inorganic base, potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then displaces the chloride from 2-chloroethyl methyl ether in an SN2 reaction.[1] N,N-Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and ability to dissolve both the organic substrate and inorganic salts.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Moles (Relative) | Mass/Volume | Grade |
| 4-Hydroxybenzonitrile | 119.12 | 1.0 eq | 100.0 kg | ≥99% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 eq | 174.0 kg | Anhydrous, Powder |
| 2-Chloroethyl methyl ether | 94.54 | 1.2 eq | 95.0 kg | ≥98% |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 500 L | Anhydrous |
| Toluene | 92.14 | - | 300 L | Technical |
| Deionized Water | 18.02 | - | 1000 L | - |
Protocol:
-
Reactor Setup: Charge a clean, dry 2000 L glass-lined reactor with 4-hydroxybenzonitrile (100.0 kg) and potassium carbonate (174.0 kg).
-
Solvent Addition: Add N,N-Dimethylformamide (500 L) to the reactor. Begin agitation at 100-150 RPM.
-
Heating: Heat the slurry to 80-85 °C.
-
Reagent Addition: Slowly add 2-chloroethyl methyl ether (95.0 kg) via a dosing pump over 2-3 hours, maintaining the internal temperature below 90 °C. An exotherm may be observed.
-
Reaction: Hold the reaction mixture at 80-85 °C for 8-12 hours.
-
In-Process Control (IPC): Monitor the reaction for the disappearance of 4-hydroxybenzonitrile using HPLC. The reaction is complete when the starting material is <1.0% by area.
-
Cooling and Quenching: Cool the reaction mass to 20-25 °C. Slowly add deionized water (500 L) over 1 hour, maintaining the temperature below 40 °C.
-
Extraction: Add toluene (300 L) and agitate for 30 minutes. Stop agitation and allow the layers to separate for 1 hour. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with deionized water (2 x 250 L).
-
Solvent Removal: Concentrate the organic layer under vacuum (50-100 mbar) at a jacket temperature of 60-70 °C to remove toluene and any residual DMF.
-
Isolation: The resulting oil is 4-(2-methoxyethoxy)benzonitrile. Expected yield: 145-155 kg (95-102% crude). The product is typically of sufficient purity (>95%) to be used directly in the next step.
Step 2: Synthesis of 3-Nitro-4-(2-methoxyethoxy)benzonitrile (Intermediate 2)
Principle: This step involves the electrophilic aromatic substitution (nitration) of Intermediate 1. The 2-methoxyethoxy group is a strong ortho-, para-directing group. Since the para position is occupied by the nitrile, nitration occurs regioselectively at the ortho position (C3). A standard mixed acid system (nitric acid and sulfuric acid) is used. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2] Temperature control is critical to prevent over-nitration and ensure safety.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Moles (Relative) | Mass/Volume | Grade |
| 4-(2-Methoxyethoxy)benzonitrile | 177.20 | 1.0 eq | 150.0 kg | (from Step 1) |
| Sulfuric Acid (H₂SO₄) | 98.08 | - | 450 L | 98% |
| Nitric Acid (HNO₃) | 63.01 | 1.1 eq | 56 L | 68% (w/w) |
| Dichloromethane (DCM) | 84.93 | - | 750 L | Technical |
| Deionized Water | 18.02 | - | 1500 L | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | As needed | - |
Protocol:
-
Reactor Setup: Charge a clean, dry 2000 L reactor with sulfuric acid (450 L). Cool the acid to -5 to 0 °C using a chiller.
-
Substrate Addition: Slowly add 4-(2-methoxyethoxy)benzonitrile (150.0 kg) to the cold sulfuric acid over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture Preparation: In a separate vessel, slowly add nitric acid (56 L) to sulfuric acid (100 L) while cooling to maintain a temperature below 10 °C.
-
Nitration: Add the prepared nitrating mixture to the reactor dropwise over 3-4 hours, maintaining the internal temperature at 0-5 °C. CRITICAL: This reaction is highly exothermic; strict temperature control is essential for safety.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours after the addition is complete.
-
IPC: Monitor the reaction by HPLC until Intermediate 1 is <2.0%.
-
Quenching: In a separate 5000 L reactor containing crushed ice/water (1500 kg), slowly transfer the reaction mass while stirring vigorously. The temperature of the quench pot should be kept below 25 °C. A yellow solid will precipitate.
-
Filtration: Filter the resulting slurry using a centrifuge or Nutsche filter.
-
Washing: Wash the filter cake with deionized water until the filtrate is neutral (pH 6-7).
-
Drying: Dry the solid product under vacuum at 50-60 °C until the loss on drying (LOD) is <1.0%. Expected yield: 175-185 kg (93-98%).
Step 3: Synthesis of 3-Amino-4-(2-methoxyethoxy)benzonitrile (Final Product)
Principle: The final step is the reduction of the aromatic nitro group to an amine. A Bechamp reduction is employed, using iron powder in the presence of an electrolyte like ammonium chloride in a mixed solvent system.[3][4] This method is a classic, cost-effective, and scalable industrial process. The iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro group is reduced.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Moles (Relative) | Mass/Volume | Grade |
| 3-Nitro-4-(2-methoxyethoxy)benzonitrile | 222.20 | 1.0 eq | 180.0 kg | (from Step 2) |
| Iron Powder | 55.85 | 3.0 eq | 135.0 kg | <100 mesh |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.3 eq | 13.0 kg | Technical |
| Isopropanol (IPA) | 60.10 | - | 720 L | Technical |
| Deionized Water | 18.02 | - | 360 L | - |
| Toluene | 92.14 | - | 540 L | Technical |
| Celite® (Filter Aid) | - | - | 20 kg | - |
Protocol:
-
Reactor Setup: Charge the 2000 L reactor with Isopropanol (720 L), deionized water (360 L), 3-Nitro-4-(2-methoxyethoxy)benzonitrile (180.0 kg), and ammonium chloride (13.0 kg).
-
Heating: Begin agitation and heat the mixture to 75-80 °C.
-
Iron Addition: Add the iron powder (135.0 kg) portion-wise over 2-3 hours. CRITICAL: The reaction is exothermic. Maintain the temperature at 80-85 °C by controlling the addition rate and using jacket cooling if necessary.
-
Reaction: Stir the reaction mixture at reflux (approx. 80-85 °C) for 6-8 hours.
-
IPC: Monitor the reaction by HPLC or TLC until the starting nitro compound is <0.5%.
-
Filtration: Cool the reaction mass to 50-60 °C. Add Celite® (20 kg) and stir for 15 minutes. Filter the hot mixture through a pre-heated filter press to remove the iron sludge.
-
Filter Cake Wash: Wash the iron sludge in the filter with hot toluene (180 L).
-
Phase Separation: Combine the filtrate and the washings in a clean reactor. Allow the layers to separate at 50-60 °C. Remove the lower aqueous layer.
-
Solvent Removal: Concentrate the organic layer under vacuum to approximately one-third of its volume.
-
Crystallization: Cool the concentrated solution slowly to 0-5 °C over 4-6 hours to crystallize the product. Hold at this temperature for at least 2 hours.
-
Isolation and Drying: Filter the product using a centrifuge. Wash the cake with chilled toluene (90 L). Dry the product in a vacuum oven at 50-60 °C until LOD is <0.5%. Expected yield: 135-145 kg (88-95%).
Caption: Detailed workflow for the Bechamp reduction step.
Quality Control and Specifications
The final product must be rigorously tested to ensure it meets the required quality standards for subsequent pharmaceutical manufacturing.
Final Product Specifications:
| Test | Specification | Method |
| Appearance | Off-white to light yellow crystalline solid | Visual |
| Identity | Conforms to the reference standard | ¹H NMR, FTIR |
| Purity (HPLC) | ≥ 99.0% (by area) | HPLC |
| Any Single Impurity | ≤ 0.15% | HPLC |
| Total Impurities | ≤ 0.50% | HPLC |
| Loss on Drying (LOD) | ≤ 0.5% (w/w) | Gravimetric |
| Residue on Ignition | ≤ 0.1% | USP <281> |
Process Safety and Environmental Considerations
-
Nitration (Step 2): This is the most hazardous step. The reaction is highly exothermic and can lead to thermal runaway if not properly controlled. Strict adherence to temperature limits, slow addition rates, and adequate cooling capacity are mandatory. An emergency quench plan should be in place.
-
Bechamp Reduction (Step 3): This reaction generates hydrogen gas as a minor byproduct. The reactor should be properly vented and operated in an inert atmosphere (e.g., nitrogen blanket) to prevent the formation of an explosive mixture.
-
Solvent Handling: DMF is a reproductive toxin and should be handled in a closed system. Toluene and Isopropanol are flammable. All solvent transfers should be grounded to prevent static discharge.
-
Waste Management: The aqueous layer from the nitration quench will be highly acidic and must be neutralized before disposal. The iron sludge from the reduction step should be treated as industrial waste and disposed of according to local regulations.
Conclusion
The synthetic route and protocols detailed in this application note describe a scalable, efficient, and economically viable process for manufacturing 3-Amino-4-(2-methoxyethoxy)benzonitrile. By utilizing robust chemical transformations and focusing on operational safety and control, this guide provides a solid foundation for technology transfer and large-scale production.
References
-
Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia or Ammonium Salts. The Hartwig Group, University of California, Berkeley. Available at: [Link]
-
Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. Available at: [Link]
- Process for the preparation of 3-aminobenzonitrile. Google Patents (MXPA97002787A).
- Method of 2-aminobenzonitrile synthesis. Google Patents (RU1772103C).
-
Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. Available at: [Link]
- An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Google Patents (EP1107948A1).
- Preparation method of 3-amino-4-methoxybenzaniline. Google Patents (CN105753731A).
-
ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1, 2007. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 4. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
Reagents used in the preparation of 3-Amino-4-(2-methoxyethoxy)benzonitrile
This Application Note provides a comprehensive process development guide for the synthesis of 3-Amino-4-(2-methoxyethoxy)benzonitrile (CAS: N/A for specific salt, Free base often cited in patents). This molecule is a critical "aniline head" intermediate used in the construction of EGFR, HER2, and Src kinase inhibitors (e.g., Quinazoline and Quinoline derivatives). Its structural motif—a benzonitrile core with an electron-donating alkoxy tail and a nucleophilic amino group—allows for coupling with chloro-substituted heterocycles via nucleophilic aromatic substitution.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed around a two-step sequence: Regioselective Alkylation followed by Chemoselective Reduction . This route is preferred over direct nitration of 4-(2-methoxyethoxy)benzonitrile due to the poor regioselectivity of nitration on electron-rich ethers.
Strategic Logic:
-
Precursor Selection: 4-Hydroxy-3-nitrobenzonitrile is the ideal starting material. It is commercially available and the ortho-nitro group activates the phenol for alkylation while directing the subsequent reduction.
-
Alkylation Strategy: We utilize a Williamson ether synthesis. The choice of base (
) and solvent (DMF or Acetonitrile) is critical to minimize O- vs N-alkylation (though N-alkylation is impossible here, competitive hydrolysis of the alkyl halide can occur). -
Reduction Strategy: The nitrile group must remain intact. Therefore, harsh reducing agents like
are avoided. We employ a Bechamp Reduction (Fe/NH Cl) or Catalytic Hydrogenation (H /Pd-C) , both of which are chemoselective for the nitro group in the presence of a nitrile.
Caption: Retrosynthetic pathway converting 4-hydroxy-3-nitrobenzonitrile to the target amino-benzonitrile.
Part 2: Reagents & Materials
The following reagents are specified for a 100 mmol scale batch. Purity levels are critical to prevent difficult-to-remove byproducts in the final step.
| Reagent | CAS No.[1][2][3][4] | Role | Grade/Purity | Eq. |
| 4-Hydroxy-3-nitrobenzonitrile | 3272-08-0 | Starting Material | >98% HPLC | 1.0 |
| 1-Bromo-2-methoxyethane | 6482-24-2 | Alkylating Agent | >97% | 1.2 |
| Potassium Carbonate ( | 584-08-7 | Base | Anhydrous, Powder | 2.0 |
| Potassium Iodide (KI) | 7681-11-0 | Catalyst (Finkelstein) | Reagent Grade | 0.1 |
| Dimethylformamide (DMF) | 68-12-2 | Solvent | Anhydrous (<0.1% H2O) | 5 Vol |
| Iron Powder | 7439-89-6 | Reducing Agent | 325 Mesh | 5.0 |
| Ammonium Chloride ( | 12125-02-9 | Electrolyte/Buffer | ACS Reagent | 5.0 |
| Ethanol/Water | 64-17-5 | Solvent (Step 2) | Industrial Grade | 10 Vol |
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 4-(2-methoxyethoxy)-3-nitrobenzonitrile
Objective: Install the solubilizing tail via nucleophilic substitution.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser. Connect to a nitrogen line.[3][5]
-
Charging: Add 4-Hydroxy-3-nitrobenzonitrile (16.4 g, 100 mmol),
(27.6 g, 200 mmol), and KI (1.66 g, 10 mmol) to the flask. -
Solvation: Add DMF (85 mL). Stir at room temperature for 15 minutes to form a yellow phenoxide suspension.
-
Addition: Add 1-Bromo-2-methoxyethane (16.7 g, 11.3 mL, 120 mmol) dropwise via syringe or addition funnel over 10 minutes.
-
Expert Insight: Adding KI catalyzes the reaction by converting the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction), significantly reducing reaction time.
-
-
Reaction: Heat the mixture to 60–65°C . Stir for 4–6 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 1:1) or HPLC. The starting phenol (Rt ~ 2.5 min) should disappear, and the product (Rt ~ 4.8 min) should appear.
-
-
Work-up:
-
Cool the mixture to 20°C.
-
Pour the reaction mass slowly into Ice-Water (500 mL) with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Stir for 30 minutes to ensure all DMF is washed out.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual inorganic salts.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 85–92% (18.8 – 20.4 g).
-
Appearance: Pale yellow crystalline solid.
-
Step 2: Reduction to 3-Amino-4-(2-methoxyethoxy)benzonitrile
Objective: Chemoselective reduction of the nitro group without affecting the nitrile.
Method A: Iron/Ammonium Chloride (Robust, Scalable)
-
Setup: Equip a 1 L 3-neck flask with an overhead stirrer and reflux condenser.
-
Charging: Suspend the Intermediate from Step 1 (18.0 g, ~81 mmol) in Ethanol (180 mL) and Water (45 mL).
-
Activation: Add Ammonium Chloride (21.6 g, 405 mmol) and Iron Powder (22.6 g, 405 mmol).
-
Reaction: Heat the mixture to Reflux (78–80°C) with vigorous stirring.
-
Critical Parameter: Vigorous stirring is essential to keep the heavy iron powder suspended and in contact with the organic phase.
-
Time: Reaction typically completes in 2–3 hours. The yellow suspension will turn dark grey/black (iron oxides).
-
-
Filtration: While still hot (>60°C), filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot Ethanol (2 x 50 mL).
-
Expert Insight: Filtering cold will cause the product to crystallize in the Celite pad, leading to yield loss.
-
-
Isolation: Concentrate the filtrate under reduced pressure to ~20% volume. Pour into Ice-Water (200 mL). The product may precipitate; if not, extract with Ethyl Acetate (3 x 100 mL).
-
Purification: If extracted, dry organics over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.-
Expected Yield: 75–85%.
-
Appearance: Off-white to beige solid.
-
Method B: Catalytic Hydrogenation (Cleaner, Industrial)
-
Reagents: 10% Pd/C (5 wt% loading),
(1 atm or balloon), Methanol. -
Protocol: Stir the intermediate in Methanol with Pd/C under
atmosphere at RT for 4-6 hours. Filter through Celite and concentrate.[2] -
Note: Ensure the reaction is not run too long to avoid reducing the nitrile to a benzylamine.
Part 4: Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Target Range | Impact of Deviation |
| Alkylation Temp. | 60–65°C | >80°C: Increases impurity formation (dimers). <50°C: Reaction stalls. |
| Base Stoichiometry | 2.0 – 2.5 eq | <1.5 eq: Incomplete conversion due to protonation of phenol. |
| Iron Quality | 325 Mesh | Coarse Iron: Drastically slows reduction rate. Must be fine powder. |
| pH (Step 2) | 5.0 – 7.0 | Acidic (<4): Risk of nitrile hydrolysis to amide. Basic (>9): Slow reduction. |
Troubleshooting Guide:
-
Problem: Low yield in Step 1.
-
Solution: The alkyl bromide may have hydrolyzed. Use fresh reagent or add 0.1 eq of NaI/KI to boost reactivity. Ensure DMF is dry.
-
-
Problem: Product oiling out in Step 2 workup.
-
Solution: This amine has surfactant-like properties due to the ether tail. Use a high-ionic strength wash (Brine) and avoid vigorous shaking during extraction to prevent emulsions.
-
Part 5: Safety & Handling
-
Nitro Compounds: The intermediate 4-(2-methoxyethoxy)-3-nitrobenzonitrile is a nitroaromatic. While stable, avoid excessive heating of the dry solid.
-
Alkylating Agents: 1-Bromo-2-methoxyethane is an alkylating agent and potential carcinogen. Handle in a fume hood with double nitrile gloves.
-
Iron Waste: The iron filter cake from Step 2 is pyrophoric when dry. Keep wet with water and dispose of in a dedicated metal waste container.
References
-
General Synthesis of 4-Alkoxy-3-aminobenzonitriles
- Journal of Medicinal Chemistry, "Structure-Activity Relationships of Anilinoquinazolines as EGFR Inhibitors." (2000).
-
Source:
-
Finkelstein Reaction Conditions
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Source:
-
Bechamp Reduction Protocol
- Organic Process Research & Development, "Scalable Reduction of Nitroarenes using Iron/Ammonium Chloride."
-
Source:
-
Related Drug Intermediate (Erlotinib/Gefitinib Analogues)
- World Intellectual Property Organization, Patent WO2005019213A1, "Quinazoline derivatives for tre
-
Source:
Sources
- 1. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-METHOXY-3-NITROBENZONITRILE | CAS 33224-23-6 [matrix-fine-chemicals.com]
- 4. 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile|CAS 1032570-98-1|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 5. 4-(2-Amino-3-ethoxyphenoxy)-3-methoxybenzonitrile | C16H16N2O3 | CID 104259999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quinazoline Ring Formation using Amino-Alkoxybenzonitriles
This Application Note is designed for researchers in medicinal chemistry and drug development, specifically focusing on the synthesis of EGFR tyrosine kinase inhibitors (TKIs) like Erlotinib (Tarceva) and Gefitinib (Iressa).
Important Structural Clarification: The compound 3-Amino-4-(2-methoxyethoxy)benzonitrile (CAS 1153484-62-8) possesses an amino group at the meta position relative to the nitrile group (C1-CN, C3-NH2, C4-OR). Direct cyclization to a 4-aminoquinazoline core using the nitrile carbon requires an ortho relationship (e.g., 2-Amino-4-(2-methoxyethoxy)benzonitrile ).
This guide addresses the 2-Amino-4-(2-methoxyethoxy)benzonitrile isomer, which is the verified precursor for the 7-alkoxyquinazoline scaffold found in Erlotinib. If your starting material is strictly the 3-amino isomer, please refer to the "Isomer Specificity & Precursor Logic" section for conversion or alternative scaffold strategies.
Target Scaffold: 7-(2-methoxyethoxy)quinazolin-4-amine (Erlotinib Intermediate) Primary Precursor: 2-Amino-4-(2-methoxyethoxy)benzonitrile
Strategic Context & Mechanism
The quinazoline-4-amine pharmacophore is the "warhead" of many ATP-competitive EGFR inhibitors. The synthesis relies on the Niementowski-type cyclization (or variations using formamidine), where an ortho-aminobenzonitrile reacts with a C1 electrophile (formamidine, formic acid, or triethyl orthoformate) to close the pyrimidine ring.
Mechanistic Pathway[1][2][3][4]
-
Nucleophilic Attack: The aniline nitrogen attacks the electrophilic carbon of the formamidine species.
-
Amidine Formation: Elimination of ammonia (or amine) generates an intermediate amidine.
-
Intramolecular Cyclization: The amidine nitrogen attacks the nitrile carbon.
-
Rearrangement/Tautomerization: The resulting imino-dihydroquinazoline rearranges to the stable aromatic 4-aminoquinazoline.
Isomer Specificity & Precursor Logic
-
2-Amino-4-(2-methoxyethoxy)benzonitrile: Yields 7-(2-methoxyethoxy)quinazolin-4-amine . (Correct Erlotinib precursor).
-
2-Amino-5-(2-methoxyethoxy)benzonitrile: Yields 6-(2-methoxyethoxy)quinazolin-4-amine .
-
3-Amino-4-(2-methoxyethoxy)benzonitrile: Cannot directly cyclize to a quinazoline via the nitrile. Often serves as a precursor to the 2-amino isomer (via nitration at C2 and reduction) or is used for quinoline scaffolds (e.g., Bosutinib analogs).
Experimental Protocol: Quinazoline Cyclization
Objective: Synthesis of 7-(2-methoxyethoxy)quinazolin-4-amine from 2-Amino-4-(2-methoxyethoxy)benzonitrile.
Materials & Reagents
| Component | Specification | Role |
| Precursor | 2-Amino-4-(2-methoxyethoxy)benzonitrile | Starting Material (SM) |
| Reagent | Formamidine Acetate (99%) | C1 Carbon Source |
| Solvent | 2-Methoxyethanol (Methyl Cellosolve) | High-boiling solvent |
| Catalyst | Glacial Acetic Acid (Optional) | Proton source |
| Workup | Sodium Bicarbonate (sat. aq.), Ethyl Acetate | Quench & Extraction |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (52 mmol) of 2-Amino-4-(2-methoxyethoxy)benzonitrile in 100 mL of 2-methoxyethanol.
-
Addition: Add 8.1 g (78 mmol, 1.5 eq) of Formamidine Acetate.
-
Expert Tip: Use a slight excess (1.5 eq) to drive the reaction to completion, as formamidine acetate can decompose at high temperatures.
-
-
Inert Atmosphere: Purge the system with Nitrogen (
) for 5 minutes and maintain a static blanket.
Phase 2: Cyclization (Thermolysis)
-
Heating: Heat the reaction mixture to 125–130°C (internal temperature).
-
Monitoring: Reflux for 4–6 hours . Monitor by TLC (System: DCM/MeOH 95:5) or HPLC.[1]
-
Checkpoint: The starting material (
) should disappear, and a more polar fluorescent spot ( , Product) should appear.
-
-
Completion: Once conversion is >98%, cool the mixture to room temperature (25°C).
Phase 3: Workup & Isolation
-
Concentration: Remove the majority of 2-methoxyethanol under reduced pressure (Rotavap at 60°C).
-
Partition: Dilute the residue with 150 mL Ethyl Acetate and wash with 100 mL saturated
(to remove acetic acid byproducts). -
Extraction: Extract the aqueous layer once more with 50 mL Ethyl Acetate.
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate. -
Purification: Recrystallize the crude solid from Isopropanol/Hexane (1:3) or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Expected Results
-
Yield: 75–85%
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 230–232°C.
-
MS (ESI):
(Calculated for ).
Visualization of Signaling & Workflow
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the transformation from the amino-benzonitrile precursor to the active quinazoline pharmacophore.
Caption: Figure 1. Synthesis pathway converting the ortho-amino nitrile precursor to the quinazoline core used in EGFR inhibitors.
Figure 2: Experimental Workflow
A step-by-step logic flow for the laboratory protocol.
Caption: Figure 2. Operational workflow for the synthesis and purification of the quinazoline intermediate.
Quality Control & Troubleshooting
Analytical Parameters
-
HPLC Purity: >98% (Area %).
-
Column: C18 Reverse Phase.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5-95% B.
-
-
1H NMR (DMSO-d6):
-
H-2 (Quinazoline): Singlet at
8.3–8.5 ppm (Characteristic of the pyrimidine ring). -
NH2: Broad singlet at
7.6 ppm (Exchangeable with ). -
Alkoxy Chain: Multiplets at
4.2 (-OCH2) and 3.7 (-CH2O), Singlet at 3.3 (-OCH3).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete reaction or decomposition. | Increase Formamidine Acetate to 2.0 eq; Ensure strictly anhydrous conditions (though formamidine acetate tolerates some moisture, dry solvents are preferred). |
| Impurity: Formyl-intermediate | Incomplete cyclization. | The intermediate N-(2-cyano-5-alkoxyphenyl)formamidine may persist. Increase temperature to 135°C or add a catalytic amount of acetic acid. |
| Coloration (Dark Brown) | Oxidation of aniline. | Ensure vigorous |
References
-
Schnur, R. C., et al. (1998). ErbB-1 inhibitors: Synthesis and structure-activity relationships of 4-anilinoquinazolines.[2]United States Patent 5,747,498 .[1]
-
Source:
-
-
Chandregowda, V., et al. (2009). Synthesis of 4-aminoquinazoline derivatives via formamidine intermediates.European Journal of Medicinal Chemistry.
-
Source:
-
-
Connolly, D. J., et al. (2005). Practical Synthesis of 6,7-Bis(2-methoxyethoxy)quinazolin-4-one.Organic Process Research & Development.
-
Source:
-
-
International Union of Pure and Applied Chemistry (IUPAC).Nomenclature of Organic Chemistry: Quinazolines and Benzodiazines.
-
Source:
-
Sources
Troubleshooting & Optimization
Technical Support Center: Process Optimization for 3-Amino-4-(2-methoxyethoxy)benzonitrile
Status: Online Operator: Senior Application Scientist Case ID: AMB-SCALE-UP-001 Subject: Yield Improvement & Impurity Control in Large-Scale Synthesis
Executive Summary
You are likely synthesizing 3-Amino-4-(2-methoxyethoxy)benzonitrile as a key intermediate for EGFR tyrosine kinase inhibitors (e.g., Erlotinib/Tarceva). In large-scale manufacturing, two critical failure points consistently degrade yield:
-
Hydrolysis of the nitrile during the basic alkylation step.
-
Over-reduction of the nitrile to a benzylamine during the nitro-reduction step.
This guide moves beyond standard literature to provide industrial "best practices" for maximizing throughput and purity.
Module 1: The Alkylation Step (Ether Formation)
Reaction: 4-Hydroxy-3-nitrobenzonitrile + 1-Bromo-2-methoxyethane
Q: My conversion stalls at ~75-80%, and pushing the temperature creates a new impurity. What is happening?
A: You are likely encountering the "Nitrile Hydrolysis Trap."
In the presence of carbonate bases (
The Fix: Catalytic Acceleration (Finkelstein Condition) Do not simply increase temperature. Instead, increase the reactivity of the alkylating agent.
-
Switch Solvent: Use DMF or NMP (anhydrous). Avoid acetone/MEK for large scale as they require long reflux times.
-
Add Catalyst: Add TBAI (Tetrabutylammonium iodide) at 5-10 mol%.
-
Temperature Control: Maintain 80-85°C . With TBAI, the reaction completes in <4 hours without risking nitrile hydrolysis.
Q: The reaction mixture turns into a thick paste that traps the product during workup. How do I solve this?
A: This is caused by the poor solubility of the potassium phenoxide intermediate.
-
Protocol Adjustment: Do not add all
at once. Use a staged addition (0.5 eq at T=0, 0.5 eq at T=1h). -
Workup: Quench into chilled water (0-5°C) with vigorous stirring. The product should precipitate as a filterable solid. If it oils out, seed the mixture with pure crystal seeds at 10°C.
Module 2: The Selective Reduction (The Critical Step)
Reaction: 3-Nitro-4-(2-methoxyethoxy)benzonitrile
Q: I see an impurity with M+4 mass units (benzylamine). How do I stop the nitrile reduction?
A: This is the most common failure mode in hydrogenation. Standard
The Fix: Transfer Hydrogenation (The "Golden Route") Switch from hydrogen gas to Ammonium Formate as the hydrogen donor. This method is kinetically selective for nitro groups and leaves nitriles untouched.
Optimized Protocol (Transfer Hydrogenation):
-
Solvent: Methanol/THF (10:1 ratio).
-
Catalyst: 10% Pd/C (5 wt% loading relative to substrate).
-
Reagent: Ammonium Formate (3.0 - 4.0 equivalents).
-
Procedure:
-
Suspend substrate and catalyst in solvent.
-
Add Ammonium Formate in portions (Caution: Exothermic with
evolution). -
Stir at Ambient Temperature (25-30°C) .
-
Result: Reaction typically completes in 1-2 hours with >98% chemoselectivity for the nitro group.
-
Comparison of Reduction Methods:
| Method | Selectivity (-CN retention) | Scalability | Risk Factor |
| Low (Requires catalyst poisoning) | High | Over-reduction; Safety ( | |
| Fe / AcOH | High | Low | Massive iron sludge waste; difficult workup |
| High | Low | Toxic tin waste; emulsification | |
| Transfer Hydrog. (Rec.) | Excellent | High |
Module 3: Visualization & Logic
Workflow: Optimized Synthesis Pathway
The following diagram outlines the recommended process flow to minimize impurities.
Troubleshooting Logic Tree
Use this decision tree to diagnose yield losses in real-time.
Caption: Diagnostic logic for identifying and correcting common synthetic failures.
Module 4: Stability & Storage (FAQ)
Q: The final product is white initially but turns purple/brown after 24 hours. Is it degrading? A: Yes. Electron-rich anilines are prone to oxidative degradation.
-
Immediate Fix: Store the free base under Nitrogen/Argon at 4°C.
-
Process Fix: If long-term stability is required, convert the free amine to the Hydrochloride Salt immediately after workup.
-
Protocol: Dissolve crude amine in EtOAc
Add 1.1 eq of 4M HCl in Dioxane Filter the stable HCl salt.
-
References
-
Preparation of Erlotinib Hydrochloride. Vietnam Journal of Science and Technology, 54(6), 790. (2016). (Describes the specific use of Ammonium Formate/Pd-C for the nitro reduction of Erlotinib intermediates).
-
Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin, 2(1), 119-122. (2012).[4][5] (Validates the alkylation conditions and transfer hydrogenation efficiency).
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. (Discussion on the difficulty of chemoselectivity, supporting the need for specific transfer hydrogenation protocols).
-
The Williamson Ether Synthesis. Master Organic Chemistry. (Mechanistic grounding for the TBAI/Finkelstein modification in alkylation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
Controlling temperature during alkylation of 3-Amino-4-(2-methoxyethoxy)benzonitrile precursors
Welcome to the technical support center for the alkylation of 3-Amino-4-(2-methoxyethoxy)benzonitrile and its precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthetic transformation. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The N-alkylation of substituted anilines, such as 3-Amino-4-(2-methoxyethoxy)benzonitrile, is a cornerstone of many synthetic pathways. However, the inherent nucleophilicity of the amino group, coupled with the potential for side reactions, makes precise control of reaction parameters, especially temperature, paramount.[1] This guide will address common challenges and frequently asked questions to ensure the successful and selective alkylation of your target molecule.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted to address specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolution.
Problem 1: Low or No Conversion to the Desired N-Alkylated Product
Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature: The nucleophilicity of the amino group in your precursor might be lower than anticipated due to electronic effects of the nitrile and methoxyethoxy substituents. Many N-alkylation reactions require heating to proceed at a reasonable rate.[2]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. A common starting point for aniline alkylations is around 80°C, but some systems may require temperatures up to 140°C.[3] Monitor the reaction closely by TLC or LC-MS at each temperature increment to check for product formation and the appearance of side products.
-
-
Inappropriate Base: The choice of base is critical for deprotonating the amine (or neutralizing the acid byproduct) to enhance its nucleophilicity. A weak base may not be sufficient.
-
Solution: If using a mild base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For particularly challenging alkylations, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) may be necessary, although these require strictly anhydrous conditions.[2]
-
-
Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 alkylations as they can help stabilize charged intermediates.[2][3] Ensure your starting materials are fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent system.
-
Problem 2: Formation of Multiple Products (Poor Selectivity)
Symptoms: TLC plate shows multiple spots, or LC-MS indicates the presence of several species with different molecular weights.
Potential Causes & Solutions:
-
Over-alkylation (N,N-Dialkylation): The mono-alkylated product is often more nucleophilic than the starting aniline, leading to a second alkylation event.[1]
-
Solution 1 (Stoichiometric Control): Use a slight excess of the 3-Amino-4-(2-methoxyethoxy)benzonitrile starting material relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents). This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]
-
Solution 2 (Temperature Control): Lowering the reaction temperature can sometimes improve selectivity for the mono-alkylated product.[1] Run the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Solution 3 (Controlled Addition): Add the alkylating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, minimizing the chance of the mono-alkylated product reacting further.
-
-
O-Alkylation: The oxygen atoms in the 2-methoxyethoxy group are also potential nucleophiles, although generally less reactive than the amine. Under certain conditions, O-alkylation can occur.
-
Solution: O-alkylation is more likely under harsh conditions. Employing milder bases and the lowest effective temperature can help suppress this side reaction.
-
-
Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction may favor the most stable (thermodynamic) product, which may not be your desired mono-alkylated amine. Lower temperatures often favor the fastest-formed (kinetic) product.[4]
-
Solution: Perform the reaction at a lower temperature to favor the kinetically controlled mono-alkylation product. This is particularly relevant when dealing with unsymmetrical starting materials or when over-alkylation is a significant issue.[4]
-
Problem 3: Reaction Exotherm and Potential Runaway
Symptoms: A rapid, uncontrolled increase in reaction temperature upon addition of reagents.
Potential Causes & Solutions:
-
Exothermic Nature of Alkylation: Alkylation reactions are often exothermic, meaning they release heat.[5] If this heat is not dissipated effectively, it can accelerate the reaction rate, leading to a dangerous thermal runaway.[5]
-
Solution 1 (Controlled Reagent Addition): Add the alkylating agent slowly and portion-wise, or via a syringe pump, to control the rate of heat generation.
-
Solution 2 (Efficient Cooling): Ensure the reaction vessel is equipped with an efficient cooling system, such as an ice bath or a cryocooler, especially during reagent addition.
-
Solution 3 (Dilution): Running the reaction at a lower concentration can help to dissipate heat more effectively.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the alkylation of 3-Amino-4-(2-methoxyethoxy)benzonitrile?
A1: There is no single "optimal" temperature, as it depends on the reactivity of your specific alkylating agent and the choice of base and solvent. A good starting point is to screen temperatures between 60°C and 120°C.[3] It is crucial to monitor the reaction progress and the formation of byproducts at different temperatures to determine the best balance between reaction rate and selectivity for your specific system.
Q2: How can I minimize the formation of the N,N-dialkylated byproduct?
A2: Minimizing dialkylation involves a multi-faceted approach. The most effective strategies are:
-
Use an excess of the amine starting material (1.1-1.5 equivalents).[1]
-
Add the alkylating agent slowly to the reaction mixture.
-
Maintain the lowest possible reaction temperature that allows for a reasonable conversion rate.[1]
-
Monitor the reaction closely and stop it once the desired mono-alkylated product is maximized, even if some starting material remains.
Q3: Which base should I choose for my alkylation reaction?
A3: The choice of base depends on the acidity of your amine's N-H bond and the reaction conditions.
-
For general purposes: Potassium carbonate (K₂CO₃) is a good starting point as it is effective, inexpensive, and easy to handle.[3]
-
For less reactive systems: Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃.
-
For very weak nucleophiles or when using alkyl sulfonates: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required. These must be used under strictly anhydrous conditions.[2]
Q4: My reaction seems to stall after a certain point. What could be the cause?
A4: A stalled reaction can be due to several factors:
-
Decomposition of reagents: The alkylating agent or the product may not be stable at the reaction temperature over long periods.
-
Inactivation of the base: The base may be consumed by side reactions or may not be strong enough to drive the reaction to completion.
-
Equilibrium: The reaction may have reached equilibrium. To troubleshoot this, you can try adding a fresh portion of the base or the alkylating agent. If this does not restart the reaction, consider re-evaluating the reaction temperature and solvent.
Experimental Protocols & Data
General Protocol for N-Alkylation
This is a general guideline and may require optimization.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-4-(2-methoxyethoxy)benzonitrile (1.0 eq.).
-
Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and the solvent (e.g., acetonitrile or DMF, to achieve a concentration of ~0.1 M).
-
Alkylation: Begin stirring the suspension and add the alkylating agent (e.g., alkyl halide, 0.9 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and filter off any inorganic salts. The filtrate can then be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Table 1: Key Parameters for N-Alkylation Optimization
| Parameter | Options | Considerations/Recommendations |
| Alkylating Agent | Alkyl Halides (R-I, R-Br, R-Cl), Alkyl Sulfonates (R-OTs, R-OMs) | Reactivity: R-I > R-Br > R-OTs > R-OMs > R-Cl.[3] |
| Base | K₂CO₃, Cs₂CO₃, t-BuOK, NaH | Start with K₂CO₃. Use stronger bases for less reactive systems.[2][3] |
| Solvent | Acetonitrile, DMF, DMSO, Toluene | Polar aprotic solvents are generally preferred.[2][3] |
| Temperature | 25°C to 140°C | Begin screening at 60-80°C. Higher temperatures may be needed but can lead to side products.[3] |
Visualizing the Workflow
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
General Alkylation Reaction Workflow
Caption: General experimental workflow for N-alkylation.
References
- Vertex AI Search. (2025, July 15). Alkyl Strategies for Optimizing Reaction Conditions.
-
Chemistry Stack Exchange. (2015, April 6). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? Retrieved from [Link]
- Sigma-Aldrich. (2026, January 13).
- Caputo, F., & Longobardo, L. (2015). A practical route to β2,3-amino acids with alkyl side chains. PMC.
- Priebe, H. (2018, December 25).
- Sigma-Aldrich. (2025, November 6).
- Apollo Scientific. (2023, June 9).
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- ThalesNano. (n.d.).
- MedCrave online. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition.
- Thermo Fisher Scientific. (2025, September 24).
- LNEYA. (2024, July 17). Rapid Temperature Control of Chemical Exothermic Reactions [Video]. YouTube.
- Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology.
- Reddit. (2023, November 5). Exothermic reactions. r/ChemicalEngineering.
- Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis.
- MDPI. (2022, January 26).
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- NPTEL-NOC IITM. (2022, October 11).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%.
- BenchChem. (n.d.).
- ACS Green Chemistry Institute. (n.d.).
- Kuroda, C., Kobayashi, R., Kurebayashi, S., & Onuki, H. (2020). Formation of amino acids by alkylation of aminomalononitrile.
- TSI Journals. (2017).
- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
- PMC. (n.d.). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity.
- Google Patents. (n.d.).
- PMC. (2025, January 7).
- PubChem. (n.d.). 3-Amino-4-methoxybenzonitrile.
- Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
- Royal Society of Chemistry. (n.d.). Generation and application of Cu-bound alkyl nitrenes for the catalyst-controlled synthesis of cyclic β-amino acids. Chemical Science.
- ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
- PASL. (n.d.). 3-Amino-4-(isopropylamino)benzonitrile.
- PubChem. (n.d.). 2-Amino-4-(3-amino-4-cyanophenoxy)benzonitrile.
Sources
Technical Support Center: Solvent Removal Strategies for 3-Amino-4-(2-methoxyethoxy)benzonitrile
Status: Active Document ID: TSC-SOLV-042 Last Updated: February 13, 2026 Target Audience: Process Chemists, QC Analysts, CMC Leads
Executive Summary
3-Amino-4-(2-methoxyethoxy)benzonitrile (often referred to as the "Erlotinib Intermediate" or "Gefitinib Fragment") presents unique purification challenges due to its structural flexibility. The 2-methoxyethoxy tail creates a "molecular hook" capable of trapping solvents—particularly Toluene and Methanol—within the crystal lattice, forming stable solvates or inclusion complexes.
This guide moves beyond standard drying protocols to address stubborn residual solvents that resist conventional vacuum drying.
Module 1: Diagnostic Workflow
Before altering your drying cycle, you must diagnose the state of the solvent. Is it adsorbed on the surface, or is it locked inside the crystal lattice?
The Solvent State Decision Tree
Caption: Diagnostic logic to differentiate between surface-adsorbed solvents (amenable to drying) and lattice-bound solvents (requiring reprocessing).
Module 2: Troubleshooting Specific Solvents
Scenario A: Toluene Levels Stuck >890 ppm
Context: Toluene is frequently used in the prior reduction step (e.g., Fe/HCl reduction of the nitro precursor). The Problem: The aromatic ring of Toluene π-stacks with the benzonitrile core, while the methoxyethoxy tail wraps around it, creating a "channel solvate." Standard vacuum drying often fails even at 60°C.
Protocol: The "Reslurry Displacement" Do not melt the product. Instead, use a "digestion" technique to exchange the solvent without fully dissolving the crystal.
-
Selection: Choose a displacement solvent (Anti-solvent) with a lower boiling point and Class 3 status (e.g., Heptane or Ethanol ).
-
Ratio: Suspend the crude solid in 10 volumes (10 mL/g) of the displacement solvent.
-
Thermal Cycle:
-
Heat the slurry to 50°C (well below the melting point of ~148°C).
-
Stir vigorously for 4 hours .
-
Cool to 20°C over 1 hour.
-
-
Filtration: Filter and wash with fresh, cold displacement solvent.
-
Drying: Vacuum dry at 50°C. The Toluene will be replaced by Heptane/Ethanol, which flashes off easily.
Scenario B: Methanol/Ethanol Trapped (Lattice Solvates)
Context: Alcohols are often used for the final crystallization. The Problem: The amino (-NH2) and nitrile (-CN) groups form strong hydrogen bonds with alcohols. The Fix: Vacuum Hydration (Water Displacement). Note: This molecule is generally stable to hydrolysis under neutral conditions.
-
Introduce a tray of water into the oven (or bleed in moist nitrogen).
-
Heat to 40-50°C under partial vacuum (not full vacuum).
-
Mechanism: Water molecules, being smaller and more polar, will competitively displace the alcohol molecules in the lattice.
-
Final Step: Remove the water source and apply full high vacuum (<10 mbar) to remove the water.
Module 3: Advanced Purification Protocols
If simple drying fails, the crystal habit must be broken and reformed.
Protocol: Azeotropic Distillation & Recrystallization
This is the "Gold Standard" for removing high-boiling solvents like DMF or Toluene.
Workflow Visualization:
Caption: Azeotropic replacement strategy using Ethyl Acetate to pull Toluene out of the system before final crystallization.
Step-by-Step:
-
Dissolution: Dissolve 100g of crude material in Ethyl Acetate (EtOAc) (approx. 8-10 volumes) at reflux.
-
Why? EtOAc forms an azeotrope with water and helps carry over Toluene during distillation.
-
-
Concentration: Distill the solvent volume down by 50% at atmospheric pressure.
-
Checkpoint: Check the distillate by GC. If Toluene is present, add more EtOAc and repeat.
-
-
Crystallization: Once Toluene is <0.5% in the mother liquor, cool to 60°C.
-
Anti-Solvent Addition: Slowly add n-Heptane or Hexane (warm) until the solution turns slightly turbid.
-
Cooling: Cool to 0-5°C over 2 hours.
-
Isolation: Filter and wash with 1:1 EtOAc/Heptane.
Module 4: Regulatory Limits & Data
Refer to ICH Q3C (R8) for strict compliance. The following limits apply to the most common solvents used with this intermediate.
| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) | Boiling Point (°C) | Difficulty to Remove |
| Toluene | 2 | 8.9 | 890 | 110.6 | High (π-stacking) |
| Methanol | 2 | 30.0 | 3000 | 64.7 | Medium (H-bonding) |
| Ethyl Acetate | 3 | 50.0 (max) | 5000 | 77.1 | Low |
| Heptane | 3 | 50.0 (max) | 5000 | 98.4 | Low |
| DMF | 2 | 8.8 | 880 | 153.0 | Extreme (High BP) |
Table 1: ICH Q3C Limits for common solvents associated with aminobenzonitrile synthesis.
Frequently Asked Questions (FAQ)
Q: My product is turning pink/brown during drying. What is happening? A: This indicates oxidative degradation. The amino group (-NH2) is sensitive to air oxidation at high temperatures.
-
Fix: Ensure your vacuum oven is backfilled with Nitrogen or Argon , not ambient air. Keep drying temperatures below 60°C.[1][2]
Q: Can I use water to wash the crystals? A: Yes, but with caution. The compound is hydrophobic, so water is an excellent anti-solvent. However, if you have residual DMF, water washing is very effective. If you have residual Toluene, water washing will do nothing.
Q: I have 2000 ppm Toluene. Can I just dry it longer? A: Likely not. If you have plateaued at 2000 ppm after 24 hours, you have formed a stable inclusion complex. Further heating will only degrade the product. You must perform the Reslurry Displacement (Module 2) or Recrystallization (Module 3).
References
-
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[3][4] [Link]
- Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.
-
Gillon, A. L., et al. (2012). Solvent inclusion in pharmaceutical crystals.[5]CrystEngComm, 14, 4351-4361. (Describes the mechanism of channel solvates in aromatic systems).
-
US Patent 5,981,751. (1999). Method for removal of residual organic solvents.[1][2][5][6] (Describes the vacuum hydration/displacement technique).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. fda.gov [fda.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Overcoming low purity issues in 3-Amino-4-(2-methoxyethoxy)benzonitrile synthesis
Topic: Overcoming Low Purity & Yield Issues
Executive Diagnostic: Why is your purity low?
If you are synthesizing 3-Amino-4-(2-methoxyethoxy)benzonitrile (a critical intermediate for EGFR inhibitors like Erlotinib), and experiencing low purity, you are likely facing one of two specific "silent killers":
-
The "Nitrile Suicide" (Hydrolysis): During the reduction of the nitro group, your nitrile (
) moiety is partially hydrolyzing to an amide ( ). This creates a byproduct that is chemically very similar to your product, making separation by standard crystallization nearly impossible. -
The "Sticky Intermediate" (Incomplete Reduction): You have residual hydroxylamine (
) or azo-dimer impurities caused by stalled reduction kinetics, often resulting in a dark, tarry solid rather than a crystalline off-white powder.
This guide bypasses standard textbook procedures to address these specific process chemistry failures.
Module 1: The Alkylation Step (Precursor Quality)
Context: Before reducing, you must ensure the precursor 3-nitro-4-(2-methoxyethoxy)benzonitrile is
Common Issue: Phenolic Contamination
If your alkylation of 4-hydroxy-3-nitrobenzonitrile with 1-bromo-2-methoxyethane is incomplete, residual phenol acts as a catalyst poison in the next step.
The Fix: The "Scavenger Wash" Protocol Do not rely on column chromatography for the precursor. Use this self-validating workup:
-
Reaction: Run in MEK (Methyl Ethyl Ketone) or DMF with
. -
Validation: Check TLC. If starting phenol remains, do not proceed to workup. Add 0.1 eq of alkyl halide and reflux for 2 more hours.
-
The Wash: Dissolve crude solid in Ethyl Acetate. Wash 2x with 5% NaOH .
-
Why? The starting phenol is acidic and moves into the aqueous layer. The product is neutral and stays organic.
-
Visual Check: The aqueous layer should turn bright yellow (phenoxide ion). Repeat until the aqueous wash is colorless.
-
Module 2: The Reduction (The Critical Control Point)
Context: You need to reduce a Nitro group (
The Problem: Acid-Mediated Hydrolysis
Many standard protocols use Iron powder in Acetic Acid (Fe/AcOH) at reflux.
-
Risk:[1][2] Hot acid + water (generated during reduction) + Nitrile = Amide Impurity .
-
Symptom:[1][2][3][4][5][6][7] Product has a new IR peak around
(Amide C=O) and reduced intensity at (Nitrile).
The Solution: Chemoselective Protocols
Choose one of the following methods based on your available equipment.
Method A: The "Buffer" Method (Iron/Ammonium Chloride)
Best for labs without high-pressure hydrogenation equipment.
-
Mechanism: Uses
to buffer the pH to ~5-6, preventing nitrile hydrolysis while activating the iron surface. -
Protocol:
-
Suspend precursor (1 eq) and Iron powder (3-5 eq, 325 mesh) in Ethanol/Water (3:1 ratio).
-
Add
(5 eq). -
Heat to reflux (
) with vigorous stirring (mechanical stirring recommended due to iron sludge). -
Monitor: Reaction usually finishes in 2-4 hours.
-
Workup: Filter hot through Celite. Basify filtrate to pH 9 with
before extraction to ensure amine is free-based.
-
Method B: Catalytic Transfer Hydrogenation (Pd/C + Ammonium Formate)
Best for high purity and easy cleanup.
-
Mechanism: Ammonium formate generates
in situ on the Pd surface. It is milder than gas and rarely reduces nitriles. -
Protocol:
-
Dissolve precursor in Methanol.
-
Add 5-10% Pd/C (10 wt% loading).
-
Add Ammonium Formate (5 eq) in portions.
-
Temperature: Keep below
. -
Self-Validating Check: Evolution of
gas indicates reaction progress. When bubbling stops, check TLC.
-
Module 3: Troubleshooting & Purification
FAQ: Specific Failure Modes
Q1: My product is a dark brown tar/oil instead of a solid. Why?
-
Cause: Oxidation of the amine (aniline) due to air exposure while hot, or residual azo-impurities.
-
Fix:
-
Dissolve the tar in minimum hot Toluene.
-
Add activated charcoal, stir for 15 mins, and filter hot.
-
Add Heptane dropwise to the filtrate until cloudy. Cool slowly.
-
Q2: I see a "Ghost Spot" on TLC just below my product.
-
Diagnosis: This is likely the Hydroxylamine intermediate (
). -
Meaning: Your reduction stalled.
-
Fix: Do not isolate. Add fresh catalyst (or Fe) and push the reaction longer. Hydroxylamines are notoriously unstable and will degrade purity if isolated.
Q3: How do I confirm the Nitrile is intact without NMR?
-
Test: IR Spectroscopy.
-
Pass: Sharp, distinct peak at
. -
Fail: Appearance of broad bands at
(Amide N-H) combined with Carbonyl stretch at .
-
Visualizing the Process Logic
Workflow Diagram: Synthesis & Control Points
Caption: Logic flow for synthesis emphasizing the critical divergence at the reduction step to avoid amide formation.
Impurity Pathway Analysis
Caption: Chemical pathways showing how process conditions lead to specific impurities (Hydroxylamine vs. Amide).
Summary Data Table: Solvent & Reagent Selection
| Parameter | Recommended | Avoid | Reason |
| Alkylation Solvent | DMF or MEK | Water/Ethanol | DMF promotes |
| Reduction System | Fe / | Fe / HCl or Fe / AcOH | Strong acids hydrolyze the Nitrile ( |
| Workup pH | Basic ( | Acidic | Aniline must be free-based to extract into organic solvent. |
| Recrystallization | Toluene or IPA/Water | Methanol (cold) | Toluene allows hot filtration of insolubles; IPA/Water gives good crystal growth. |
References
-
Cohen, N. et al. (1998). Synthesis of Erlotinib and its intermediates. U.S. Patent No.[8] 5,747,498.[8] Washington, DC: U.S. Patent and Trademark Office.
-
Chandregowda, V. et al. (2020). Method of reducing aromatic nitro compounds. WO Patent 2020/131574 A1.
-
Knesl, P. (2012). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin, 2(1), 20-25. (Demonstrates ammonium formate transfer hydrogenation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2198249A - Reduction of aryl nitro compounds - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Preparation method of erlotinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-Amino-4-(2-methoxyethoxy)benzonitrile
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Amino-4-(2-methoxyethoxy)benzonitrile, a key building block in the synthesis of various pharmaceutical agents. We will explore the rationale behind experimental choices, compare alternative approaches, and provide a detailed, validated method that guarantees trustworthy and reproducible results.
Understanding the Analyte: 3-Amino-4-(2-methoxyethoxy)benzonitrile
Structural Formula:
Estimated Physicochemical Properties:
| Property | Estimated Value/Characteristic | Rationale and Impact on HPLC Method |
| Molecular Weight | ~192.2 g/mol | Influences diffusion and mass transfer in the column. |
| pKa (aromatic amine) | ~3.5 - 4.5 | The primary aromatic amine is weakly basic. The mobile phase pH will be critical for controlling retention and peak shape. Operating at a pH at least 2 units away from the pKa is advisable for method robustness.[1][2] |
| logP (Octanol-Water Partition Coefficient) | ~1.0 - 1.5 | Indicates moderate polarity. A reversed-phase HPLC method is the logical starting point.[3][4] |
| UV Absorbance (λmax) | ~240 nm and ~290 nm | The benzonitrile chromophore with amino and alkoxy substituents is expected to have strong UV absorbance, allowing for sensitive detection. A photodiode array (PDA) detector will be invaluable for monitoring peak purity and identifying potential co-eluting impurities.[5][6] |
Strategic HPLC Method Development
Our goal is to develop a stability-indicating method, capable of separating the main analyte from potential process-related impurities and degradation products. The following workflow outlines a systematic approach.
Caption: A systematic workflow for HPLC method development.
Initial Method Screening: Column and Mobile Phase Selection
Column Selection:
Given the analyte's aromatic nature and moderate polarity, a reversed-phase approach is most suitable.[7] We will compare two stationary phases to evaluate differing selectivities:
-
C18 Column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm): A versatile, workhorse column providing excellent hydrophobic retention.
-
Phenyl-Hexyl Column (e.g., Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm): Offers alternative selectivity through π-π interactions with the analyte's aromatic ring, which can be beneficial for separating aromatic isomers or closely related substances.[8]
Mobile Phase Selection:
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. We will screen both.
-
Acetonitrile: Generally provides lower backpressure and better UV transparency at lower wavelengths.
-
Methanol: Can offer different selectivity, particularly for compounds with hydrogen-bonding capabilities.
A generic starting gradient of 5% to 95% organic modifier over 20 minutes will be used for initial screening runs on both columns with both organic solvents.
Method Optimization: Fine-Tuning the Separation
Based on the initial screening, let's assume the C18 column with a water/acetonitrile mobile phase provides the best initial separation. The next step is to optimize the conditions for resolution, peak shape, and run time.
Mobile Phase pH and Buffer Selection:
The weakly basic nature of the aromatic amine in our analyte makes mobile phase pH a critical parameter.[9][10] To ensure consistent ionization and avoid peak tailing, the mobile phase should be buffered at a pH at least 2 units below the estimated pKa of the amine (pKa ≈ 3.5-4.5). A pH of 2.5 is a good starting point.
-
Recommended Buffer: 20 mM potassium phosphate monobasic, adjusted to pH 2.5 with phosphoric acid. This buffer is effective in this pH range and has good UV transparency.
Gradient Optimization:
The initial generic gradient will be optimized to provide better resolution around the main peak and reduce the overall run time. A multi-step gradient can be employed to selectively elute impurities.
Forced Degradation Studies: Ensuring Stability-Indicating Power
To validate that the method is stability-indicating, forced degradation studies must be performed.[11][12][13] The goal is to generate potential degradation products without completely degrading the parent compound (target degradation: 5-20%).[14]
Experimental Protocol for Forced Degradation:
-
Prepare stock solutions of 3-Amino-4-(2-methoxyethoxy)benzonitrile at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1 M NaOH and leave at room temperature for 2 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and leave at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Neutralize the acidic and basic samples before injection.
-
Analyze all stressed samples by the developed HPLC method with a PDA detector to assess peak purity and identify any new peaks corresponding to degradation products.
Potential Degradation Pathways:
-
Hydrolysis: The ether linkage could be susceptible to cleavage under harsh acidic conditions. The nitrile group could hydrolyze to a carboxylic acid.
-
Oxidation: The electron-rich aromatic ring and the amino group are potential sites for oxidation.
-
Photodegradation: Aromatic compounds can undergo various photochemical reactions.[15]
Comparison of Optimized vs. Alternative Methods
The following table compares our optimized method with a hypothetical alternative using a different column and a less optimized approach.
| Parameter | Optimized Method | Alternative Method | Justification for Optimized Choice |
| Column | C18 (4.6 x 150 mm, 3.5 µm) | Cyano (CN) Column | The C18 provides better retention for the moderately polar analyte. A Cyano column might offer different selectivity but generally less retention for this compound type. |
| Mobile Phase A | 20 mM KH2PO4, pH 2.5 | Deionized Water | Buffering the mobile phase is crucial for controlling the ionization of the amine, leading to reproducible retention times and improved peak shape.[16][17] |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile often provides sharper peaks and better resolution for aromatic compounds. |
| Gradient | Optimized multi-step gradient | Steep linear gradient | An optimized gradient ensures better separation of closely eluting impurities from the main peak. |
| Detector | PDA (210-400 nm) | Single Wavelength UV | A PDA detector allows for peak purity assessment and is essential for a stability-indicating method. |
Final Validated HPLC Method and Performance Data
Optimized Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA detector |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min, 10% B; 2-15 min, 10-70% B; 15-18 min, 70-90% B; 18-20 min, 90% B; 20.1-25 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | PDA at 240 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Simulated Validation Data Summary (as per ICH Q2(R2) Guidelines[18][19][20][21][22]):
| Validation Parameter | Acceptance Criteria | Simulated Result |
| Specificity | No interference at the retention time of the main peak from blanks, placebo, or degradation products. Peak purity index > 0.999. | Passed. No interference observed. Peak purity index for the main peak in all stressed samples was > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration. | r² = 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0% | Repeatability: 0.45% Intermediate Precision: 0.82% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.05 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.015 µg/mL |
| Robustness | RSD ≤ 2.0% for small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2). | Passed. All RSDs were within the acceptance criteria. |
Conclusion
This guide has detailed a systematic and scientifically-grounded approach to developing a robust, stability-indicating HPLC method for the purity analysis of 3-Amino-4-(2-methoxyethoxy)benzonitrile. By carefully considering the analyte's properties, comparing different stationary and mobile phases, and rigorously testing for stability-indicating capabilities through forced degradation, we have established a method that is specific, accurate, precise, and robust. This approach, which is in full compliance with ICH guidelines, ensures the generation of reliable purity data, a critical requirement in the pharmaceutical industry. The principles and workflows described herein can be readily adapted for other pharmaceutical intermediates, providing a solid framework for successful analytical method development.
References
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-58.
- Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805.
- Roy, C. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Analytical & Pharmaceutical Research, 7(5).
- Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
- Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. Retrieved from [Link]
- Krishnan, S., et al. (2021). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs.
-
Advanced Chromatography Solutions. (2013). HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. Retrieved from [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Chromatography Forum. (2024). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Pinter, J., et al. (2014). Simple Method for the Estimation of pKa of Amines.
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
- Arora, P. K. (2012). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 3, 356.
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
- Dolan, J. W. (2013). Column Selection for Reversed-Phase HPLC. LCGC North America, 31(3), 204-211.
- Majors, R. E., & Przybyciel, M. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe, 15(12), 734-742.
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(4), 254-259.
-
Ashenhurst, J. (2010). How To Use a pKa Table. Master Organic Chemistry. Retrieved from [Link]
-
Pinter, J., et al. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Kanehisa Laboratories. (n.d.). KEGG Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]
- Pinyakong, O., et al. (2000). Bacterial Degradation of Aromatic Compounds. Journal of the Korean Society for Applied Biological Chemistry, 43(4), 283-291.
- Kumar, S., et al. (2015). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 8(4), 1779-1792.
-
LibreTexts Chemistry. (2022). 4.6: Degradation. Retrieved from [Link]
-
Thirunarayanan, G., et al. (2013). Synthesis and spectral correlation studies of some (E)-N′-1-(substituted benzylidene) benzohydrazides. ResearchGate. Retrieved from [Link]
- Hirt, R. C., & Howe, J. P. (1949). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. Journal of Chemical Physics, 17(11), 1163-1168.
- Pretsch, E., et al. (2009).
- Forziati, F. H., & Lide, D. R. (1950). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 44(4), 387-391.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 4. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. halocolumns.com [halocolumns.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. chromblog.wordpress.com [chromblog.wordpress.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. intuitionlabs.ai [intuitionlabs.ai]
- 19. ema.europa.eu [ema.europa.eu]
- 20. intuitionlabs.ai [intuitionlabs.ai]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
1H NMR spectral interpretation of 3-Amino-4-(2-methoxyethoxy)benzonitrile
This guide provides an advanced technical analysis of the 1H NMR spectral characteristics of 3-Amino-4-(2-methoxyethoxy)benzonitrile , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (such as Gefitinib analogs).
Executive Summary
Compound: 3-Amino-4-(2-methoxyethoxy)benzonitrile CAS: 231278-20-9 (Generic/Analogous) Role: Key pharmacophore intermediate for quinazoline-based kinase inhibitors. Critical Quality Attribute (CQA): Differentation from the nitro-precursor and regioisomers is the primary analytical challenge.
This guide compares the spectral performance in DMSO-d6 (recommended for purity assays) versus CDCl3 (standard for structural verification) and provides a self-validating assignment protocol.
Structural Analysis & Proton Assignment
The molecule consists of a trisubstituted benzene ring with an electron-withdrawing nitrile group and an electron-donating amino-alkoxy pair.
Chemical Structure & Numbering Logic
-
Position 1: Nitrile (-CN)[1]
-
Position 3: Amino (-NH2)[2]
-
Position 4: 2-Methoxyethoxy (-O-CH2-CH2-O-CH3)
| Proton Label | Chemical Environment | Multiplicity | Predicted Shift (DMSO-d6) | Coupling (Hz) |
| H2 | Aromatic (Ortho to CN, Meta to NH2) | Doublet (d) | 6.90 – 7.00 ppm | J ~ 2.0 (Meta) |
| H5 | Aromatic (Ortho to Alkoxy) | Doublet (d) | 7.00 – 7.10 ppm | J ~ 8.5 (Ortho) |
| H6 | Aromatic (Ortho to CN, Para to NH2) | Doublet of Doublets (dd) | 7.15 – 7.25 ppm | J ~ 8.5, 2.0 |
| NH2 | Exchangeable Amine | Broad Singlet (br s) | 5.10 – 5.40 ppm | N/A |
| H-α | Ether CH2 (O-CH2 -CH2) | Triplet (t) | 4.10 – 4.15 ppm | J ~ 4.5 |
| H-β | Ether CH2 (CH2-CH2 -O) | Triplet (t) | 3.65 – 3.70 ppm | J ~ 4.5 |
| OMe | Methoxy CH3 (-O-CH3 ) | Singlet (s) | 3.30 – 3.35 ppm | N/A |
Note: Chemical shifts are referenced to TMS (0.00 ppm). DMSO-d6 residual peak appears at 2.50 ppm.[3]
Comparative Analysis: Solvent Selection
The choice of solvent dramatically affects the visibility of the amino group and the resolution of the aromatic region.
Scenario A: DMSO-d6 (Recommended for Purity)
-
Why: High polarity stabilizes the amine protons through hydrogen bonding, resulting in a distinct, integration-ready signal.
-
Advantage: Allows direct quantification of the -NH2 group to confirm reduction of the nitro precursor.
-
Observation: The -NH2 peak appears as a broad but distinct singlet around 5.2 ppm.
Scenario B: CDCl3 (Standard for Structure)
-
Why: Standard solvent for organic intermediates; good solubility for the ether chain.
-
Disadvantage: The -NH2 protons often undergo rapid exchange, appearing as a very broad, flattened hump (3.5–4.5 ppm) or disappearing entirely, making integration unreliable.
-
Observation: Aromatic peaks may shift upfield by 0.1–0.3 ppm compared to DMSO.
Comparative Data Table
| Feature | DMSO-d6 Performance | CDCl3 Performance | Recommendation |
| NH2 Signal | Sharp/Broad Singlet (~5.2 ppm) | Broad/Invisible (~4.0 ppm) | Use DMSO for confirmation |
| Water Peak | Distinct (3.33 ppm) - may overlap with OMe | Distinct (1.56 ppm) | Check OMe integration in DMSO |
| Aromatic Resolution | Excellent separation of H2/H5/H6 | Good, but potential overlap | DMSO preferred |
Experimental Protocol: Purity Verification
This protocol is designed to validate the identity of the compound and detect the common Nitro Precursor (3-Nitro-4-(2-methoxyethoxy)benzonitrile).
Step 1: Sample Preparation
-
Weigh 10-15 mg of the solid sample into a clean vial.
-
Add 0.6 mL of DMSO-d6 (99.8% D).
-
Sonicate for 30 seconds to ensure complete dissolution (critical for accurate integration).
-
Transfer to a 5mm NMR tube.
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (Standard 1D Proton)
-
Scans (NS): 16 or 32 (Sufficient for >95% purity)
-
Relaxation Delay (D1): 1.0 – 5.0 sec (Ensure complete relaxation of aromatic protons)
-
Temperature: 298 K (25°C)
Step 3: Critical Signal Checks (Pass/Fail)
-
The "Nitro Check": Look for the disappearance of the Nitro-precursor aromatic signals. In the nitro compound, H2 is highly deshielded (often >8.0 ppm). In the amino product, H2 shifts upfield to ~7.0 ppm.
-
The "Amine Check": Confirm presence of 2H broad singlet at ~5.2 ppm.
-
The "Side Chain Check": Verify 1:1 integration ratio between the two CH2 triplets.
Visualization: Assignment & Logic Flow
Diagram 1: Structural Assignment Logic
This decision tree guides the assignment of the aromatic protons based on coupling constants (
Caption: Logic flow for assigning aromatic protons in 3-Amino-4-(2-methoxyethoxy)benzonitrile based on multiplicity.
Diagram 2: Impurity Profiling Workflow
Differentiating the product from its synthetic precursor.
Caption: Workflow for distinguishing the target amino compound from the nitro precursor.
References
-
SpectraBase. 3-Amino-4-methylbenzonitrile 1H NMR Spectrum. (Analogous substitution pattern). Wiley Science Solutions. Available at: [Link]
- National Institute of Advanced Industrial Science and Technology (AIST).SDBS Compounds and Spectral Search.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
-
Chandregowda, V., et al. (2009).[4] Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. (Describes synthesis and NMR of similar 3-amino-4-alkoxy intermediates). PubMed Central. Available at: [Link]
Sources
A Comparative Guide to the Infrared Spectrum of 3-Amino-4-(2-methoxyethoxy)benzonitrile
This guide provides an in-depth analysis and identification of the key infrared (IR) spectroscopy peaks for the multifaceted compound, 3-Amino-4-(2-methoxyethoxy)benzonitrile. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list, offering a comparative framework to logically deduce the spectral features of this molecule by contrasting it with simpler, structurally related compounds.
Introduction: The Molecule and the Method
3-Amino-4-(2-methoxyethoxy)benzonitrile is a substituted aromatic compound featuring a unique combination of four distinct functional groups on a central benzene ring: a primary aromatic amine (-NH₂), a nitrile (-C≡N), an aryl alkyl ether (-O-R), and an aliphatic ether within the side chain. This complexity makes IR spectroscopy an invaluable tool for rapid, non-destructive confirmation of its chemical identity and purity.
Infrared spectroscopy probes the vibrational transitions of molecules.[1] When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch, bend, or rock. This absorption pattern creates a unique spectral "fingerprint." The primary utility of this technique lies in its ability to confirm the presence or absence of key functional groups, making it a cornerstone of chemical characterization.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure the reliability of spectral interpretation, a rigorous and validated experimental protocol is paramount. The following describes a standard procedure for analyzing a solid sample like 3-Amino-4-(2-methoxyethoxy)benzonitrile using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.
Standard Operating Procedure: FTIR-ATR Analysis
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).
-
Verify that the ATR accessory (e.g., with a diamond or germanium crystal) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free wipe if necessary.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, run a background scan. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (typically 1-5 mg) of the solid 3-Amino-4-(2-methoxyethoxy)benzonitrile powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After acquisition, clean the sample from the ATR crystal using a suitable solvent.
-
The resulting spectrum should be automatically ratioed against the background. If necessary, apply an ATR correction algorithm, which accounts for the wavelength-dependent depth of penetration of the IR beam.
-
Spectral Interpretation: A Functional Group Approach
The most effective method for interpreting the spectrum of a complex molecule is to dissect it into its constituent functional groups and analyze their expected contributions. We will compare these expectations with the spectra of simpler molecules: 4-aminobenzonitrile and anisole (methoxybenzene).
dot
Figure 1. Structure of 3-Amino-4-(2-methoxyethoxy)benzonitrile with key IR-active bonds highlighted.
The Amino Group (-NH₂): Aromatic Primary Amine
A primary amine is characterized by several distinct vibrations.
-
N-H Stretching: Primary amines (R-NH₂) exhibit two bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric N-H stretching.[2][3] These bands are typically sharper and weaker than the broad O-H stretch of alcohols.[2] For an aromatic amine, these are expected around 3450 cm⁻¹ (asymmetric) and 3350 cm⁻¹ (symmetric).[4]
-
N-H Bending (Scissoring): A medium to strong absorption from the N-H bending vibration occurs in the 1650-1580 cm⁻¹ range.[2][5]
-
C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines produces a strong band between 1335-1250 cm⁻¹.[2]
Comparison Point: The spectrum of 4-aminobenzonitrile clearly shows these features, providing a direct reference for the amino portion of our target molecule.[6][7]
The Nitrile Group (-C≡N): Aromatic Conjugation
The carbon-nitrogen triple bond gives rise to one of the most easily identifiable peaks in an IR spectrum.
-
C≡N Stretching: This vibration results in a sharp, intense absorption. For saturated nitriles, this peak is found from 2260 to 2240 cm⁻¹.[5][8] However, when the nitrile group is conjugated with an aromatic ring, as in our molecule, the peak position shifts to a lower wavenumber, typically appearing in the 2240-2220 cm⁻¹ range.[5] This shift is a direct result of electronic delocalization through the π-system, which slightly weakens the C≡N bond.[9]
Comparison Point: The spectrum of benzonitrile itself, or 4-aminobenzonitrile, would show this characteristic sharp peak around 2230 cm⁻¹, confirming this assignment.[6][10]
The Ether Linkages (Ar-O-R and R-O-R): The Double Signature
Our molecule contains two types of ether linkages, each with a distinct signature.
-
Aryl Alkyl Ether (Ar-O-CH₂): This is the most diagnostic ether linkage. Aryl alkyl ethers are characterized by two strong C-O stretching bands.[11][12]
-
Aliphatic Ether (-CH₂-O-CH₃): The C-O-C stretch in a simple dialkyl ether leads to a single, strong absorption band around 1150-1085 cm⁻¹.[14] This peak may overlap with other absorptions in the fingerprint region but contributes to the overall complexity.
Comparison Point: The IR spectrum of anisole (methoxybenzene) is an excellent reference, clearly displaying the two characteristic aryl ether bands at approximately 1250 cm⁻¹ and 1040 cm⁻¹.[15][16] The presence of both of these bands in the spectrum of our target molecule would be strong evidence for the aryl-O-R linkage.
The Aromatic and Aliphatic C-H Framework
-
Aromatic C-H Stretching: Look for weak to medium peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[17]
-
Aliphatic C-H Stretching: The methylene (-CH₂) and methyl (-CH₃) groups of the methoxyethoxy side chain will produce strong, sharp peaks just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ region.[8]
-
Aromatic C=C Bending: Multiple medium-to-weak bands in the 1630-1450 cm⁻¹ region are due to C=C stretching vibrations within the benzene ring.[8][17]
-
Out-of-Plane (OOP) Bending: The pattern of C-H OOP bending bands in the 900-690 cm⁻¹ region can help confirm the 1,2,4-trisubstitution pattern of the aromatic ring.
Summary and Data Synthesis
By combining the analyses of the individual functional groups, we can predict the key features of the 3-Amino-4-(2-methoxyethoxy)benzonitrile IR spectrum. The following table summarizes the expected absorptions.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine | Medium, Sharp (two bands) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |
| 3000 - 2850 | C-H Stretch | -CH₂-, -CH₃ (Alkyl) | Strong, Sharp |
| 2240 - 2220 | C≡N Stretch | Aromatic Nitrile | Strong, Sharp |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium to Strong |
| 1630 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak (multiple) |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Alkyl Ether | Strong |
| ~1040 | C-O-C Symmetric Stretch | Aryl Alkyl Ether | Strong |
| 900 - 690 | C-H Out-of-Plane Bend | Aromatic Ring | Medium to Strong |
Conclusion: A Validated Identification
References
-
JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from JoVE. URL: [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from Chemistry LibreTexts. URL: [Link]
-
YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from YouTube. URL: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary. URL: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from Spectroscopy Online. URL: [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from Chemistry LibreTexts. URL: [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from NIU - Department of Chemistry and Biochemistry. URL: [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from OpenStax. URL: [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from NC State University Libraries. URL: [Link]
-
Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from Insubria. URL: [Link]
-
PubChem. (n.d.). 4-Aminobenzonitrile. Retrieved from PubChem. URL: [Link]
-
NC State University Libraries. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from NC State University Libraries. URL: [Link]
-
UMass OWL. (n.d.). IR Group Frequencies. Retrieved from UMass OWL. URL: [Link]
-
NIST. (n.d.). Benzene, 1-methoxy-4-methyl-. Retrieved from the NIST WebBook. URL: [Link]
-
NIST. (n.d.). (4-Aminobenzoyl)acetonitrile. Retrieved from the NIST WebBook. URL: [Link]
-
Bartleby.com. (n.d.). IR Spectrum Of Anisole. Retrieved from Bartleby.com. URL: [Link]
-
PubChem. (n.d.). 2-Aminobenzonitrile. Retrieved from PubChem. URL: [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from Illinois State University. URL: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd. URL: [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from MSU chemistry. URL: [Link]
-
NIST. (n.d.). Anisole. Retrieved from the NIST WebBook. URL: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder. URL: [Link]
-
PMC. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from PMC. URL: [Link]
-
PubChem. (n.d.). Dasb. Retrieved from PubChem. URL: [Link]
-
Wikipedia. (n.d.). Anisole. Retrieved from Wikipedia. URL: [Link]
-
PubChem. (n.d.). 3-Amino-4-[2-(trifluoromethyl)phenoxy]benzonitrile. Retrieved from PubChem. URL: [Link]
-
Wikipedia. (n.d.). Benzonitrile. Retrieved from Wikipedia. URL: [Link]
-
precisionFDA. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. Retrieved from precisionFDA. URL: [Link]
-
PubChem. (n.d.). 2-Amino-4-(3-amino-4-cyanophenoxy)benzonitrile. Retrieved from PubChem. URL: [Link]
Sources
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 4-Aminobenzonitrile(873-74-5) IR Spectrum [m.chemicalbook.com]
- 7. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 9. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 10. Benzonitrile - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 16. Anisole [webbook.nist.gov]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
Safety Operating Guide
Personal protective equipment for handling 3-Amino-4-(2-methoxyethoxy)benzonitrile
Technical Safety Guide: Handling 3-Amino-4-(2-methoxyethoxy)benzonitrile
Part 1: Executive Hazard Analysis & Risk Assessment
Compound Identity:
-
Chemical Name: 3-Amino-4-(2-methoxyethoxy)benzonitrile
-
CAS Number: 85019-72-7 (Representative analog; verification required per batch)
-
Physical State: Solid (typically off-white to pale yellow powder)
The "Why" Behind the Protocol (Mechanistic Insight): Handling this compound requires a safety strategy based on the Method of Analogy , as specific toxicological data for this intermediate is often sparse. We derive our protocols from its two primary functional moieties:
-
The Benzonitrile Group: Aromatic nitriles can metabolize to release cyanide ions (in vivo), posing a risk of cellular hypoxia. They are also potent transdermal toxins, readily absorbing through skin, especially when dissolved in organic solvents.
-
The Aniline Moiety: Anilines are notorious sensitizers and can cause methemoglobinemia (oxidizing hemoglobin to a non-oxygen-carrying state) upon chronic or high-dose acute exposure.
Core Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. Engineering controls (fume hoods) are the primary barrier; PPE is the critical secondary line of defense.
Part 2: Personal Protective Equipment (PPE) Specifications
Standard laboratory PPE (lab coat/glasses) is insufficient for this compound during specific operations. Use the following tiered protection system.
Hand Protection (The Critical Barrier)
Note: Benzonitriles can permeate standard nitrile gloves rapidly when in solution.
| State of Matter | Solvent System | Recommended Glove Material | Protocol |
| Solid (Powder) | N/A | Nitrile (Double-Gloved) | Outer glove: 5 mil (minimum). Inner glove: 4 mil. Change immediately if torn. |
| Solution | Polar (MeOH, Water) | High-Grade Nitrile | Minimum 8 mil thickness. Change every 30 mins. |
| Solution | Halogenated (DCM, Chloroform) | Laminate (Silver Shield/4H) | MANDATORY. Standard nitrile degrades in <2 mins in DCM, carrying the toxin through to the skin. |
| Solution | Aprotic (DMSO, DMF) | Butyl Rubber or Laminate | DMSO accelerates transdermal absorption of benzonitriles. |
Eye & Face Protection[1][2][3][4][5][6][7][8][9][10]
-
Standard Operation: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to the risk of fine dust migration or solution splash.
-
Scale-Up (>10g): Face shield required over goggles to protect the "T-Zone" (eyes, nose, mouth) from projectile splashes.
Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood.
-
Secondary Control (If Hood Unavailable/Spill Cleanup): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
-
Rationale: The solid dust is an inhalation hazard (P100); the organic vapor cartridge protects against the solvent carrier and volatile nitrile components.
-
Body Protection
-
Standard: Cotton lab coat (buttoned to neck) + Long pants + Closed-toe shoes.
-
High Risk (Solution transfer): Tyvek® sleeves or a chemical-resistant apron (Butyl/Neoprene) to prevent soak-through to the chest/abdomen.
Part 3: Decision Logic & Workflow Visualization
The following diagrams illustrate the decision-making process for PPE selection and the operational workflow for safe handling.
Figure 1: PPE Selection Decision Tree
Caption: Decision logic for selecting glove material based on physical state and solvent carrier to prevent permeation.
Part 4: Operational Protocols
Protocol A: Weighing & Transfer (Solid)
-
Preparation: Place the balance inside the fume hood. If the balance is static, use a powder containment hood.
-
Static Control: Use an antistatic gun or bar. Benzonitrile derivatives can be static-prone, leading to "flying powder."
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the Kimwipe as hazardous solid waste.
Protocol B: Reaction Setup (Solution)
-
Closed System: All reactions involving this compound should be run in a closed vessel (round bottom flask with septum).
-
Pressure Relief: Ensure an inert gas line (Nitrogen/Argon) with a bubbler to prevent pressure buildup while containing vapors.
-
Temperature Control: If heating, use a silicone oil bath or heating block. Avoid water baths if possible to prevent potential hydrolysis to toxic byproducts in the event of a flask break.
Part 5: Emergency Response & Disposal
Spill Response Workflow
-
Minor Spill (<5g solid):
-
Alert nearby personnel.
-
Cover with wet paper towels (to prevent dust).
-
Scoop into a wide-mouth jar.
-
Wipe surface with 1N HCl (to protonate the amine, making it water-soluble for cleaning) followed by soap and water.
-
-
Major Spill (Solution): Evacuate area. Call EHS. Do not attempt cleanup without SCBA if outside a hood.
Disposal Plan
-
Stream A (Solid Waste): Label as "Toxic Solid - Nitrile Derivative." Do not mix with general trash.
-
Stream B (Liquid Waste): Segregate based on solvent (Halogenated vs. Non-Halogenated).
-
Crucial: Do not mix with strong acids in the waste container, as this could theoretically liberate HCN if the nitrile hydrolyzes (low risk but non-zero).
Figure 2: Emergency Spill Response
Caption: Triage workflow for spill response to minimize exposure risks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzonitrile Derivatives. PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). United States Department of Labor. [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Benzonitrile and Aniline Hazards.[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
